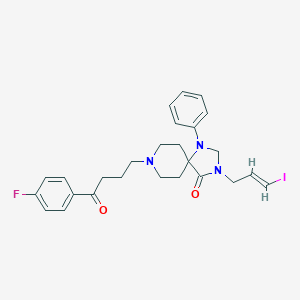
Niasp
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Niasp is a chemical compound that has been extensively studied for its therapeutic potential in various medical conditions. It is also known as nicotinic acid N-methyltransferase inhibitor or 1-methylnicotinamide chloride. Niasp is a potent inhibitor of nicotinamide N-methyltransferase (NNMT), an enzyme that plays a crucial role in the metabolism of nicotinamide and related compounds. In
Wirkmechanismus
Niasp exerts its therapeutic effects by inhibiting the activity of NNMT, an enzyme that plays a crucial role in the metabolism of nicotinamide and related compounds. NNMT is involved in the methylation of nicotinamide to form 1-methylnicotinamide (1-MNA), which has been shown to have anti-inflammatory and anti-tumor effects. By inhibiting NNMT, Niasp increases the levels of nicotinamide and decreases the levels of 1-MNA, leading to its therapeutic effects.
Biochemische Und Physiologische Effekte
Niasp has been shown to have a variety of biochemical and physiological effects. It has been shown to reduce inflammation by inhibiting the production of pro-inflammatory cytokines and chemokines. Niasp has also been shown to have anti-tumor effects by inhibiting the growth and proliferation of cancer cells. Additionally, Niasp has been shown to improve glucose tolerance and insulin sensitivity, making it a potential therapeutic agent for the treatment of diabetes and other metabolic disorders.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using Niasp in lab experiments is its specificity for NNMT inhibition. This allows for the study of the specific effects of NNMT inhibition without interference from other metabolic pathways. Additionally, Niasp has been shown to be well-tolerated in animal studies, making it a promising candidate for further research.
One limitation of using Niasp in lab experiments is its potential for off-target effects. While Niasp is specific for NNMT inhibition, it may also interact with other enzymes or pathways, leading to unintended effects. Additionally, the optimal dosage and treatment duration of Niasp for different medical conditions are still not well-established, which may limit its clinical application.
Zukünftige Richtungen
There are several future directions for the study of Niasp. One direction is the development of more potent and selective NNMT inhibitors. This may lead to the development of more effective therapeutic agents for the treatment of various medical conditions. Another direction is the investigation of the potential synergistic effects of Niasp with other therapeutic agents. Finally, the clinical application of Niasp in the treatment of metabolic disorders such as obesity, diabetes, and non-alcoholic fatty liver disease should be further explored.
Synthesemethoden
The synthesis of Niasp involves the reaction of nicotinamide with formaldehyde and hydrochloric acid. The resulting product is then purified and crystallized to obtain Niasp. The chemical structure of Niasp is shown below:
Wissenschaftliche Forschungsanwendungen
Niasp has been extensively studied for its therapeutic potential in various medical conditions. It has been shown to have anti-inflammatory, anti-tumor, and neuroprotective effects. Niasp has also been studied for its potential use in the treatment of metabolic disorders such as obesity, diabetes, and non-alcoholic fatty liver disease.
Eigenschaften
CAS-Nummer |
124654-22-4 |
|---|---|
Produktname |
Niasp |
Molekularformel |
C26H29FIN3O2 |
Molekulargewicht |
561.4 g/mol |
IUPAC-Name |
8-[4-(4-fluorophenyl)-4-oxobutyl]-3-[(E)-3-iodoprop-2-enyl]-1-phenyl-1,3,8-triazaspiro[4.5]decan-4-one |
InChI |
InChI=1S/C26H29FIN3O2/c27-22-11-9-21(10-12-22)24(32)8-4-16-29-18-13-26(14-19-29)25(33)30(17-5-15-28)20-31(26)23-6-2-1-3-7-23/h1-3,5-7,9-12,15H,4,8,13-14,16-20H2/b15-5+ |
InChI-Schlüssel |
ATXGTUVMXAHMLW-PJQLUOCWSA-N |
Isomerische SMILES |
C1CN(CCC12C(=O)N(CN2C3=CC=CC=C3)C/C=C/I)CCCC(=O)C4=CC=C(C=C4)F |
SMILES |
C1CN(CCC12C(=O)N(CN2C3=CC=CC=C3)CC=CI)CCCC(=O)C4=CC=C(C=C4)F |
Kanonische SMILES |
C1CN(CCC12C(=O)N(CN2C3=CC=CC=C3)CC=CI)CCCC(=O)C4=CC=C(C=C4)F |
Synonyme |
(E)-N-(iodoallyl)spiperone (Z)-N-(iodoallyl)spiperone N-(iodoallyl)spiperone N-(iodoallyl)spiperone, (Z) isomer NIASP |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



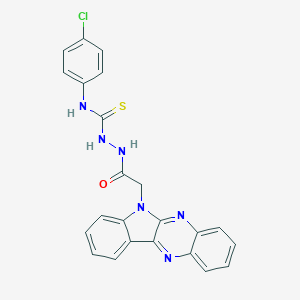

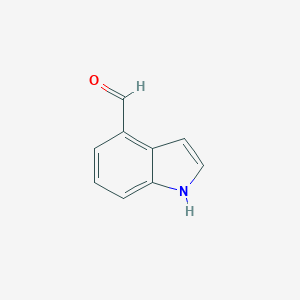


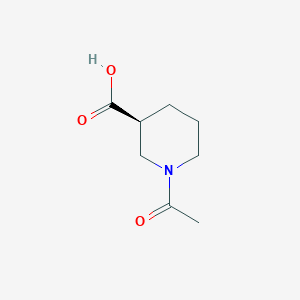


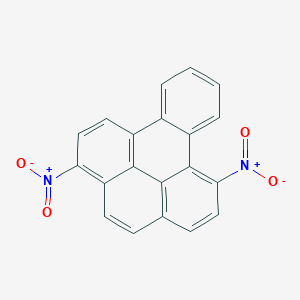
![8-Propan-2-yltetracyclo[4.3.0.02,4.03,7]non-8-ene](/img/structure/B46158.png)
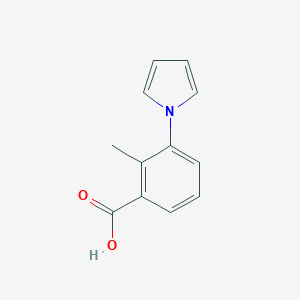

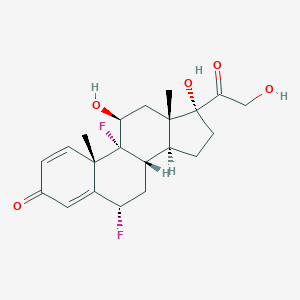
![Pyrimido[4,5-g]quinazoline-4,9-dione, 3,8-dihydro-5,10-dihydroxy-2,3,7,8-tetramethyl-](/img/structure/B46167.png)